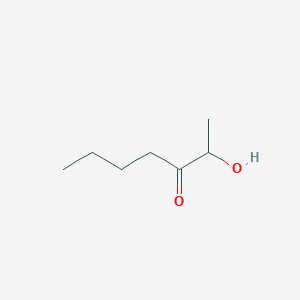

2-hydroxy-Heptan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

71467-29-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-hydroxyheptan-3-one |

InChI |

InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

KTKQJWVLAMSBTM-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C(C)O |

Canonical SMILES |

CCCCC(=O)C(C)O |

Origin of Product |

United States |

Stereochemical Aspects and Isomerism of 2 Hydroxy Heptan 3 One

Analysis of Chiral Centers and Enantiomeric Forms

2-hydroxy-heptan-3-one possesses a single chiral center at the C2 carbon atom, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a carbonyl group that is part of a larger alkyl chain (-C(=O)CH₂CH₂CH₂CH₃). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-2-hydroxy-heptan-3-one and (S)-2-hydroxy-heptan-3-one, according to the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral C2 carbon determines the absolute configuration of each enantiomer.

The synthesis and separation of these enantiomers are of significant interest in various chemical applications. Enzymatic reduction of the corresponding diketone, 2,3-heptanedione (B1166720), has been shown to be a highly effective method for producing the (S)-enantiomer with good enantiomeric excess (ee), typically in the range of 89–93%. researchgate.net The determination of the enantiomeric purity is crucial and is often achieved using chiral gas chromatography (GC). For instance, the retention times for the enantiomers of this compound on a chiral column can be used to quantify the relative amounts of the (R) and (S) forms. A reported method using a temperature gradient from 105-125°C showed distinct retention times of 9.1 minutes for (R)-2-hydroxy-heptan-3-one and 9.4 minutes for (S)-2-hydroxy-heptan-3-one, allowing for their effective separation and analysis. researchgate.net

Table 1: Enantiomers of this compound

| Enantiomer | Absolute Configuration | Method of Synthesis (example) | Analytical Separation |

|---|---|---|---|

| (R)-2-hydroxy-heptan-3-one | R | Chemical reduction (non-selective) | Chiral Gas Chromatography |

Conformational Analysis and Intramolecular Interactions

The flexibility of the acyclic carbon chain in this compound allows it to adopt various conformations through rotation around its single bonds. The relative stability of these conformers is governed by a combination of steric and electronic effects, including torsional strain, van der Waals interactions, and intramolecular hydrogen bonding.

A key feature influencing the conformational preference of α-hydroxy ketones is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen atom (=O). acs.org This interaction, if present, would lead to a cyclic-like conformation, which can significantly stabilize the molecule. The formation of this hydrogen bond depends on the dihedral angle between the O-H and C=O bonds.

Computational studies and spectroscopic analyses of aliphatic hydroxy ketones suggest that conformations allowing for such intramolecular hydrogen bonding are often energetically favorable. acs.org In the case of this compound, a conformation where the hydroxyl proton is in proximity to the carbonyl oxygen would be stabilized. This would restrict the rotation around the C2-C3 bond.

The relative orientation of the hydroxyl and carbonyl groups can be described by the dihedral angle. Theoretical calculations on simple α-hydroxy ketones often indicate a preference for conformations where the hydroxyl group is gauche or eclipsed relative to the carbonyl group, facilitating this intramolecular interaction. The strength of this hydrogen bond can influence the reactivity and spectroscopic properties of the molecule.

Table 3: Potential Intramolecular Interactions in this compound

| Interaction | Description | Consequence |

|---|---|---|

| Intramolecular Hydrogen Bonding | Interaction between the hydroxyl proton and the carbonyl oxygen. | Stabilization of specific conformations, restriction of bond rotation. |

| Torsional Strain | Repulsion between electron clouds of adjacent bonds. | Destabilization of eclipsed conformations. |

Advanced Synthetic Methodologies for 2 Hydroxy Heptan 3 One and Its Analogues

Chemo- and Regioselective Synthesis Strategies

Achieving selectivity is paramount when multiple reactive sites are present in a molecule. For the synthesis of α-hydroxy ketones, this often involves differentiating between two carbonyl groups in a diketone precursor or directing oxidation to a specific carbon atom.

Peroxy Acid Catalyzed Oxidations in α-Hydroxy Ketone Formation

Peroxy acids are potent oxidizing agents used in several named reactions. While the Baeyer-Villiger oxidation famously converts ketones into esters using peroxyacids, other related transformations can yield α-hydroxy ketones. wikipedia.orglibretexts.org

One prominent method is the Rubottom oxidation, which involves the reaction of a silyl (B83357) enol ether with a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org For the synthesis of 2-hydroxy-heptan-3-one, this would begin with the formation of the silyl enol ether of heptan-3-one. Subsequent oxidation with a peroxyacid forms a siloxy oxirane intermediate. wikipedia.org An acid-catalyzed ring-opening and a subsequent 1,4-silyl migration (a Brook rearrangement) yield an α-siloxy ketone, which can be easily hydrolyzed to the final α-hydroxy ketone product. wikipedia.org

Another approach involves the direct catalytic conversion of olefins to α-hydroxy ketones. For instance, aliphatic olefins can be transformed into α-hydroxy ketones using aqueous hydrogen peroxide catalyzed by peroxotungstophosphate (PCWP) in a biphasic system. oup.com This method relies on the initial epoxidation of the olefin, followed by acid-catalyzed opening to a vic-diol, which is then oxidized to the α-hydroxy ketone. oup.comacs.org

Metal-Catalyzed Diketone Reductions and their Applicability

The selective reduction of an α-diketone precursor, such as heptane-2,3-dione, presents a direct route to this compound. The primary challenge is achieving mono-reduction to the α-hydroxy ketone without over-reduction to the vicinal diol. researchgate.netconicet.gov.ar

Transition metal-catalyzed hydrogenation offers a solution. The choice of metal and support is critical for controlling selectivity. Studies on the liquid-phase hydrogenation of α-diketones have shown that different supported metal catalysts exhibit distinct selectivities. conicet.gov.ar For example, palladium (Pd) catalysts are highly selective for the formation of the α-hydroxyketone, whereas ruthenium (Ru) catalysts tend to favor the formation of the diol. conicet.gov.ar Platinum (Pt) and Rhodium (Rh) have been identified as the most active metals for this transformation. conicet.gov.ar Therefore, using a supported palladium catalyst would be a suitable strategy for the regioselective synthesis of this compound from heptane-2,3-dione. The high selectivity of palladium is attributed to a weaker interaction of the intermediate hydroxyketone with the catalyst surface compared to the starting diketone. conicet.gov.ar

Base-Catalyzed Condensation Reactions in Analogous Systems

Base-catalyzed aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be used to construct the backbones of this compound analogues. magritek.comwikipedia.org In this reaction, an enolate ion, formed by deprotonating the α-carbon of a ketone or aldehyde, acts as a nucleophile, attacking the carbonyl carbon of another molecule. sigmaaldrich.comiitk.ac.in This initially forms a β-hydroxy carbonyl compound. magritek.com

For synthesizing analogues, a "crossed" aldol condensation between two different carbonyl compounds is employed. wikipedia.org For example, reacting an aldehyde with a ketone under basic conditions can generate the desired β-hydroxy ketone skeleton. While the reaction often leads to a subsequent dehydration to form an α,β-unsaturated ketone, controlling the reaction conditions can allow for the isolation of the β-hydroxy ketone intermediate. google.comlibretexts.org This intermediate can then be further manipulated to produce various analogues of this compound.

Enantioselective and Diastereoselective Synthetic Approaches

For applications in pharmaceuticals and other biologically active compounds, controlling the three-dimensional arrangement of atoms is crucial. Enantioselective methods aim to produce a single enantiomer of a chiral molecule.

Biocatalytic Transformations utilizing Carbonyl Reductases for α-Hydroxy Alkanones

Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful tool for asymmetric synthesis due to the high specificity and enantioselectivity of enzymes. thieme-connect.de Carbonyl reductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly effective for the asymmetric reduction of prochiral ketones. thieme-connect.dersc.org

The enantioselective synthesis of (S)-2-hydroxy-heptan-3-one has been successfully achieved via the stereoselective enzymatic reduction of heptane-2,3-dione. rsc.org A specific carbonyl reductase from Candida parapsilosis (CPCR2) has been shown to catalyze this transformation with high enantiomeric excess and good yield on a preparative scale. rsc.org The process involves both the diketone reduction and the regeneration of the necessary nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. rsc.org Research has demonstrated that this biocatalytic approach can yield pure aliphatic α-hydroxy ketones with enantiomeric excesses typically between 89-93%. rsc.org Other microbial sources, such as Sporobolomyces salmonicolor, also produce carbonyl reductases capable of reducing a broad spectrum of ketones to chiral alcohols with excellent optical purity. rsc.org

Table 1: Biocatalytic Reduction of 2,3-Alkanediones to (S)-α-Hydroxy Alkanones using CPCR2 Data sourced from Loderer, C., & Ansorge-Schumacher, M. B. (2015). rsc.org

| Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) |

| 2,3-Pentanedione (B165514) | (S)-2-Hydroxy-pentan-3-one | 60% | 89% |

| 2,3-Hexanedione (B1216139) | (S)-2-Hydroxy-hexan-3-one | 53% | 92% |

| 2,3-Heptanedione (B1166720) | (S)-2-Hydroxy-heptan-3-one | 47% | 93% |

Chiral Catalyst Development for Asymmetric Induction

Beyond biocatalysis, significant research has been dedicated to developing small-molecule chiral catalysts for asymmetric synthesis. These catalysts, which include organocatalysts and transition metal complexes, offer an alternative route to enantiomerically enriched α-hydroxy ketones.

Asymmetric transfer hydrogenation (ATH) is a robust method for the reduction of prochiral ketones. nih.govsioc-journal.cn This technique uses a stable hydrogen source, such as formic acid or isopropanol, and a chiral transition metal catalyst (often based on Ruthenium, Rhodium, or Iridium) to deliver hydrogen enantioselectively to the carbonyl group of a diketone, yielding a chiral hydroxyketone. nih.gov The desymmetrization of diketones through this method can establish multiple chiral centers in a single step. sioc-journal.cn

Organocatalysis provides a metal-free approach to asymmetric synthesis. Chiral primary amines, for instance, have been used to catalyze the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide as the oxidant. chemrxiv.org In these systems, the amine catalyst works cooperatively with a ketone co-catalyst to activate the hydrogen peroxide, facilitating a highly controlled hydroxylation reaction. chemrxiv.org Another strategy involves the asymmetric decarboxylative chlorination of β-ketocarboxylic acids using a chiral primary amine catalyst, followed by nucleophilic substitution with a hydroxide (B78521) source to yield chiral tertiary α-hydroxyketones without loss of enantiopurity. nih.gov These methods highlight the ongoing innovation in creating catalysts that can induce high levels of asymmetry in the synthesis of complex chiral molecules.

Control of Stereochemistry in Multi-Step Syntheses

The generation of specific stereoisomers of α-hydroxy ketones is a critical challenge in synthetic chemistry, as the biological activity of such molecules is often dependent on their three-dimensional structure. Control over stereochemistry in multi-step syntheses is typically achieved through catalyst, substrate, or reagent-based strategies.

One effective method involves the diastereoselective α-hydroxylation of ketones using chiral auxiliaries. For instance, chiral N-tert-butanesulfinyl imidates and amidines can be used to direct the stereochemical outcome of hydroxylation. organic-chemistry.org In this approach, the aza-enolate formed after deprotonation reacts with molecular oxygen, and subsequent reduction with trimethyl phosphite (B83602) yields the α-hydroxylated product with a high degree of diastereoselectivity. organic-chemistry.org

Enzymatic and chemoenzymatic methods offer excellent stereocontrol. Biocatalytic reduction of α-diketones is a powerful route to chiral α-hydroxy ketones. For example, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH) can reduce various α-diketones to their corresponding (R)-α-hydroxy ketones with high enantiomeric excess. nih.gov This enzymatic approach is highly specific and operates under mild conditions. Similarly, combining chemical catalysis with enzymatic resolution in a one-pot fashion provides access to α-hydroxy half-esters with excellent control over multiple stereocenters. nih.govacs.org

Catalyst-controlled asymmetric synthesis provides another robust avenue. Rhodium-catalyzed asymmetric hydroformylation of cyclopent-3-en-1-ols, followed by cyclization and oxidation, can produce bridged organic-chemistry.orgacs.orgacs.org bicyclic lactones containing a quaternary stereocenter adjacent to a hydroxyl group. nih.gov The choice of a specific chiral phosphine-phosphite ligand, such as a YanPhos-type ligand, is crucial for inducing high enantio- and diastereoselectivity in the key hydroformylation step. nih.gov

Table 1: Methods for Stereocontrol in α-Hydroxy Ketone Synthesis

| Method | Substrate/Precursor | Catalyst/Reagent | Key Feature | Source |

|---|---|---|---|---|

| Auxiliary-Controlled Hydroxylation | Chiral N-tert-butanesulfinyl imidates | O₂, Trimethyl phosphite | Generates α-hydroxylation products with high diastereoselectivity. | organic-chemistry.org |

| Enzymatic Reduction | α-Diketones (e.g., 2,3-pentanedione) | (R,R)-Butanediol Dehydrogenase (BcBDH) | Produces (R)-α-hydroxy ketones with high stereoselectivity. | nih.gov |

| Chemoenzymatic Cascade | Allyloxy 1,3-dicarbonyl compounds | Ca(NTf₂)₂ / Chiral PyBox ligand & Porcine Liver Esterase (PLE) | Combines asymmetric acs.orgucl.ac.uk-Wittig rearrangement with enzymatic desymmetrization. | nih.govacs.org |

| Asymmetric Hydroformylation | Cyclopent-3-en-1-ols | Rh-catalyst with YanPhos-type chiral ligand | Creates chiral γ-hydroxyl aldehydes that cyclize to form complex stereodefined lactones. | nih.gov |

Novel Synthetic Routes and Process Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles have been applied to the synthesis of this compound and its analogues through one-pot strategies, flow chemistry, and green chemistry methodologies.

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, significantly enhance process efficiency by reducing waste, saving time, and lowering costs. researchgate.net

A notable example is the one-pot, multistep enzymatic cascade for producing chiral α-hydroxy ketones from alcohols. rsc.org This process combines the oxidation of an alcohol to an aldehyde with its subsequent carboligation to form the desired product. By avoiding the direct use and isolation of the reactive aldehyde intermediate, this approach improves safety and allows for higher substrate concentrations. rsc.org Another powerful strategy is the chemoenzymatic one-pot synthesis of α-hydroxy half-esters, which combines a calcium-catalyzed asymmetric acs.orgucl.ac.uk-Wittig rearrangement with an enzymatic hydrolysis step, achieving higher enantiomeric purity than the stepwise equivalent. nih.govacs.org

Table 2: Comparison of One-Pot Synthetic Strategies

| Strategy | Reaction Sequence | Key Advantage | Source |

|---|---|---|---|

| Enzymatic Cascade | Alcohol Oxidation → Aldehyde Carboligation | Avoids isolation of reactive aldehyde intermediates; high stereoselectivity. | rsc.org |

| Chemoenzymatic Cascade | Asymmetric acs.orgucl.ac.uk-Wittig Rearrangement → Enzymatic Hydrolysis | Enhanced enantiomeric purity compared to stepwise method. | nih.govacs.org |

| Modified Conventional Route | Sequential addition of reagents for cyclization and condensation. | High overall yield for cyclic α-hydroxy ketones. | researcher.life |

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. researchgate.net

This technology has been successfully applied to the synthesis of α-hydroxy ketones and their precursors. For instance, a continuous flow approach has been developed for the α-hydroxymethylation of methyl vinyl ketone. rsc.org This method uses a slurry of paraformaldehyde, which depolymerizes in situ under flow conditions to safely generate formaldehyde (B43269) gas for the reaction, achieving a high space-time yield of 2040 kg h⁻¹ m⁻³. rsc.org Photochemical syntheses, which can be difficult to scale in batch, are well-suited to flow reactors. A gram-scale synthesis of α-hydroxy esters has been demonstrated using a photochemical continuous-flow mode, highlighting the efficiency of this approach. organic-chemistry.org

The synthesis of α-acyloxy ketones, which are closely related to α-hydroxy ketones, has been achieved in excellent yields and with short residence times using a continuous flow setup based on the Passerini multicomponent reaction. frontiersin.org This methodology was successfully scaled up tenfold without re-optimization, demonstrating the robustness of flow processing. frontiersin.org

Table 3: Examples of Flow Chemistry in α-Hydroxy Ketone Related Syntheses

| Reaction Type | Key Reagents | Reactor Type | Advantage of Flow Chemistry | Source |

|---|---|---|---|---|

| α-Hydroxymethylation | Methyl vinyl ketone, Paraformaldehyde slurry | Self-constructed solid-compatible reactor | Safe in-situ generation of formaldehyde; high space-time yield. | rsc.org |

| O-H Insertion | Diazo compounds, Water | Photochemical continuous-flow reactor | Enables gram-scale synthesis for photochemical reactions. | organic-chemistry.org |

| Passerini Reaction | Arylglyoxals, Isocyanides, Carboxylic acids | PFA reactor coil | Excellent yields, short residence times, and proven scalability. | frontiersin.org |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of α-hydroxy ketones is an area where green methodologies have been increasingly implemented. ucl.ac.ukrsc.org

Biocatalysis is a cornerstone of green chemistry. The use of enzymes, such as in the oxidase-lyase cascades to produce chiral α-hydroxy ketones from bio-derived alcohols, exemplifies a green biocatalytic approach. rsc.org Another sustainable method involves the silver-catalyzed hydration of propargylic alcohols using carbon dioxide as a promoter. acs.orgrsc.org This reaction can be performed under mild conditions (1 bar of CO₂) and with very low catalyst loading, often in a recyclable ionic liquid system, making it an efficient and green route to α-hydroxy ketones. acs.org

The use of environmentally benign solvents, particularly water, is another key principle of green chemistry. ucl.ac.uk An eco-friendly synthesis of 2-hydroxy-3-hydrazono-chromones, which are complex α-hydroxy ketone derivatives, has been developed using water as the reaction medium. mdpi.com Similarly, a three-step, one-pot cascade reaction starting from biomass-derived furfurals to produce substituted benzene (B151609) rings can be conducted entirely in water. ucl.ac.uk The use of renewable resources, such as biomass, is fundamental to sustainable chemistry, with platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) serving as starting points for complex molecules. rsc.orgrsc.org

Table 4: Green Chemistry Approaches to α-Hydroxy Ketone Synthesis

| Green Approach | Methodology | Example | Source |

|---|---|---|---|

| Biocatalysis | Enzymatic Cascade | One-pot oxidation of alcohols and subsequent carboligation using oxidases and lyases. | rsc.org |

| Alternative Reagents | CO₂-Promoted Hydration | AgOAc-catalyzed hydration of propargylic alcohols in an ionic liquid. | acs.orgrsc.org |

| Green Solvents | Reaction in Water | Synthesis of 2-hydroxy-3-hydrazono-chromones from o-hydroxyaryl enaminones and aryldiazonium salts. | mdpi.com |

| Renewable Feedstocks | Biomass Conversion | Synthesis of polycyclic systems from 5-hydroxymethylfurfural (HMF). | ucl.ac.ukrsc.org |

Reaction Chemistry and Mechanistic Investigations of 2 Hydroxy Heptan 3 One

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group in 2-hydroxy-heptan-3-one is a versatile site for chemical reactions, including oxidation, substitution, and derivatization to form esters and ethers.

The secondary alcohol moiety of this compound can be oxidized to yield the corresponding α-diketone, heptane-2,3-dione. This transformation is a common reaction for α-hydroxy ketones. nih.gov Research on analogous compounds, such as 2-hydroxyhexan-3-one, indicates that standard oxidizing agents are effective for this purpose.

The reaction mechanism typically involves the removal of the hydroxyl proton and the hydrogen atom from the carbon atom to which it is attached. A variety of reagents can accomplish this, with the choice of oxidant influencing reaction conditions and efficiency.

Table 1: Common Reagents for Oxidation of α-Hydroxy Ketones

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic or basic solution | α-Diketone |

| Chromium Trioxide (CrO₃) | Jones conditions (acetone/sulfuric acid) | α-Diketone |

| TEMPO/PhI(OAc)₂ | Mild, neutral conditions | α-Diketone |

Studies on bicyclic α-hydroxy ketones have demonstrated successful oxidation to the corresponding α,β-diketone using a TEMPO/PhI(OAc)₂ system. acs.org Furthermore, iron(II) complexes have been shown to catalyze the two-electron oxidation of α-hydroxy ketones to form 1,2-diketones in the presence of molecular oxygen. nih.gov

The hydroxyl group is inherently a poor leaving group (as hydroxide (B78521), OH⁻). Therefore, direct nucleophilic substitution at the C2 position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group, typically by protonation under acidic conditions or, more commonly, by conversion to an ester of a strong acid, such as a tosylate, mesylate, or triflate.

Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles. For instance, the Mitsunobu reaction provides a pathway for the substitution of hydroxyl groups under mild conditions. researchgate.net This reaction involves the in-situ activation of the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine, TPP) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), allowing for displacement by a nucleophile. While direct studies on this compound are limited, this general principle is fundamental in organic synthesis for the conversion of alcohols. researchgate.netrsc.org

Esterification: The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is fundamental for both synthesis and analytical purposes. A notable application is in the determination of the absolute configuration of chiral α-hydroxy ketones. For example, (S)-2-hydroxy-heptan-3-one has been reacted with Mosher's acid chloride ((R)-MTPA-Cl) to form a Mosher's ester. rsc.org Analysis of the ¹H-NMR spectrum of this diastereomeric ester allows for the unambiguous assignment of the stereochemistry at the C2 center. rsc.org

Recent research has also highlighted efficient methods for the synthesis of α-acyloxy ketones, which are esters of α-hydroxy ketones. One such method employs 2-methylimidazole (B133640) to promote the reaction between α-hydroxy ketones and anhydrides, where the anhydride (B1165640) can serve as both the acylating agent and the solvent. mdpi.com Another advanced approach is the heterogeneous aerobic oxidative esterification, where an α-hydroxy ketone reacts with an alcohol in the presence of a bimetallic catalyst and oxygen to directly form an α-keto ester. acs.org

Etherification: The formation of ethers from the hydroxyl group of this compound is also a possible transformation. A sophisticated example of a related process is the palladium/borinic acid dual-catalyzed asymmetric allylation of α-hydroxy ketones. acs.org In this reaction, an achiral borinic acid activates the α-hydroxy ketone by forming a tetracoordinated enediol boronate complex. This intermediate then undergoes O-allylation via reaction with a π-allyl palladium complex, effectively forming an allyl ether derivative at the oxygen of the original hydroxyl group. acs.org

Reactivity of the Ketone Functional Group

The ketone's carbonyl group is electrophilic at the carbon atom and nucleophilic at the oxygen atom, making it a prime site for reduction and nucleophilic addition reactions.

The ketone functional group in this compound can be reduced to a secondary alcohol, resulting in the formation of heptane-2,3-diol. This transformation can be achieved using various reducing agents.

Table 2: Common Reagents for Reduction of Ketones

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Protic solvents (e.g., methanol, ethanol) | Mild; generally does not reduce esters or carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic ether solvents (e.g., THF, diethyl ether) | Powerful; reduces most carbonyl-containing functional groups. |

The synthesis of (S)-2-hydroxy-heptan-3-one is achieved through the highly chemo-, regio-, and stereoselective enzymatic reduction of the corresponding diketone, heptane-2,3-dione, using a carbonyl reductase from Candida parapsilosis (CPCR2). rsc.org This biocatalytic process highlights the feasibility of the reverse reaction: the reduction of the ketone in this compound to yield the diol. The stereochemical outcome of the reduction with chemical reagents will depend on the reagent used and the directing influence of the existing chiral center at C2.

The polarized carbon-oxygen double bond of the ketone is highly susceptible to nucleophilic attack at the electrophilic carbon atom. This is a characteristic reaction of aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product.

A classic example is the addition of hydrogen cyanide (HCN), which reacts with ketones to form cyanohydrins. In the case of this compound, this would result in the formation of 3-cyano-heptane-2,3-diol. The reaction is typically performed using a source of cyanide ions (e.g., NaCN or KCN) in the presence of a proton source.

The structure of α-hydroxy ketones also allows for unique intramolecular rearrangements. The α-ketol rearrangement is a base- or acid-catalyzed isomerization involving a 1,2-migration of an alkyl or aryl group. wikipedia.orgbeilstein-journals.org Under basic conditions, deprotonation of the hydroxyl group initiates the rearrangement, where the neighboring alkyl group (in this case, the butyl group from C4) could potentially migrate to the carbonyl carbon. However, this rearrangement is reversible and driven by thermodynamics, typically favoring the formation of the more stable isomeric α-hydroxy ketone. wikipedia.org

Condensation Reactions with Active Methylene (B1212753) Compounds

The reaction of α-hydroxy ketones, such as this compound, with active methylene compounds represents a significant transformation in organic synthesis. This reaction typically proceeds as a Knoevenagel-type condensation, which involves a nucleophilic addition of a compound with an acidic C-H bond (an active methylene compound) to a carbonyl group, followed by dehydration. sigmaaldrich.comwikipedia.org

In a notable variation, α-hydroxy ketones can undergo a "deconstructive carbonyl olefination." thieme-connect.comresearchgate.net This transition-metal-free reaction allows for the selective olefination of α-hydroxy ketones using arylacetonitriles under mild conditions. thieme-connect.comresearchgate.net For this compound, this reaction would involve the cleavage of the C1-C2 bond, with the ketone at C3 acting as the electrophilic site for the condensation. The reaction affords valuable acrylonitriles, demonstrating the utility of α-hydroxy ketones as precursors for carbonyl olefination. thieme-connect.com

The general Knoevenagel condensation is catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is crucial to deprotonate the active methylene compound without causing self-condensation of the ketone. wikipedia.orgmychemblog.com The active methylene compound must possess electron-withdrawing groups (Z), such as nitrile (CN), ester (COOR), or carbonyl (COR), to increase the acidity of the methylene protons. wikipedia.org

The reaction between this compound and an active methylene compound like malononitrile (B47326) would be expected to yield an α,β-unsaturated product. The process begins with the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon (C3) of this compound. The resulting intermediate may then undergo a series of steps, including dehydration and cleavage of the original C2-C3 bond, to yield the final olefinated product. thieme-connect.comresearchgate.net

| Active Methylene Compound | Catalyst/Conditions | Expected Product Type | Reference |

|---|---|---|---|

| Arylacetonitrile (Ar-CH₂-CN) | Base (e.g., t-BuOK), mild conditions | Deconstructive olefination product (Acrylonitrile derivative) | thieme-connect.com, researchgate.net |

| Malononitrile (CH₂(CN)₂) | Weak amine base (e.g., piperidine) | α,β-Unsaturated dinitrile | wikipedia.org, mychemblog.com |

| Ethyl acetoacetate (B1235776) (CH₃COCH₂COOEt) | Weak amine base (e.g., piperidine) | α,β-Unsaturated keto-ester | wikipedia.org, mychemblog.com |

| Diethyl malonate (CH₂(COOEt)₂) | Weak amine base (e.g., piperidine) | α,β-Unsaturated diester | wikipedia.org |

Mechanistic Elucidation of Key Transformations

Aldol (B89426) Addition and Retro-Aldol Cleavage Mechanisms

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in which an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgnrochemistry.com The reaction is reversible, and the reverse process is known as a retro-aldol cleavage. jove.comlibretexts.org

Aldol Addition Mechanism (Base-Catalyzed): In the context of this compound, the reaction can proceed via a crossed-aldol pathway. Under basic conditions, a base abstracts an acidic α-proton from a carbonyl compound to form a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com While this compound has a proton at C4, the presence of the hydroxyl group at C2 complicates simple enolate formation. However, it can act as the electrophilic partner, reacting with an enolate generated from another ketone or aldehyde.

The mechanism involves three key steps:

Enolate Formation: A base removes an α-proton from a ketone (e.g., acetone) to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon (C3) of this compound, forming a C-C bond and a new alkoxide intermediate. masterorganicchemistry.com

Protonation: The alkoxide is protonated by a protic solvent (like water) to yield the final β-hydroxy ketone product. masterorganicchemistry.com

Retro-Aldol Cleavage Mechanism (Base-Catalyzed): The retro-aldol reaction is the reverse of the aldol addition and involves the cleavage of a C-C bond in a β-hydroxy carbonyl compound. jove.comjove.com This reaction is particularly favorable for β-hydroxy ketones, often proceeding under basic conditions. jove.com

The mechanism consists of three steps:

Deprotonation: A base removes the proton from the β-hydroxy group of the aldol adduct, generating an alkoxide ion. jove.comjove.com

C-C Bond Cleavage: The resulting alkoxide facilitates the cleavage of the bond between the α- and β-carbons. This step is essentially the reverse of the nucleophilic attack, yielding an enolate and a carbonyl compound. jove.comlibretexts.org The stability of the resulting enolate leaving group is a key factor for this step to be favorable. libretexts.org

Protonation: The enolate ion is subsequently protonated by the solvent to form the second carbonyl molecule. jove.com

Intermolecular and Intramolecular Rearrangement Mechanisms

α-Hydroxy ketones like this compound are known to undergo a characteristic isomerization known as the α-ketol rearrangement (or acyloin rearrangement). wikipedia.orgorganicreactions.org This reaction involves a 1,2-migration of an alkyl or aryl group and can be induced by acid, base, or heat. wikipedia.orgd-nb.info A key feature of this rearrangement is its reversibility, meaning the equilibrium favors the more thermodynamically stable α-hydroxy ketone isomer. wikipedia.orgorganicreactions.org

Mechanism under Basic Conditions:

Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group at C2 by a base, forming an alkoxide. For this pathway to be favored, the substrate should ideally lack acidic α-hydrogens to prevent competing enolate reactions. wikipedia.org

1,2-Alkyl Shift: The resulting alkoxide undergoes a rearrangement where the butyl group attached to the carbonyl carbon (C3) migrates to the adjacent carbon (C2). Concurrently, the electrons from the C-O bond form a new carbonyl group at C2.

Protonation: The newly formed alkoxide at C3 is protonated by the solvent to yield the isomeric product, 3-hydroxy-heptan-2-one.

Mechanism under Acidic Conditions:

Protonation: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen at C3. This activation makes the carbonyl carbon more electrophilic.

1,2-Alkyl Shift: The neighboring hydroxyl group facilitates the 1,2-shift of the butyl group from C3 to C2. This occurs as the electrons from the C2-hydroxyl group move to form a new carbonyl double bond.

Deprotonation: A final deprotonation step yields the rearranged product, 3-hydroxy-heptan-2-one.

This rearrangement is driven by thermodynamics; the reaction proceeds toward the more stable isomer. wikipedia.org Factors like steric hindrance and electronic effects determine the relative stability of the starting material and the product.

Ligand-Exchange Mechanisms in Organometallic Catalysis for Synthesis

The synthesis of α-hydroxy ketones can be achieved with high stereoselectivity using organometallic catalysts. A key mechanistic feature of many such catalytic cycles is ligand exchange. acs.orgthieme-connect.com Titanium(IV) alkoxides, for example, are effective catalysts for aldol additions that can produce α-hydroxy ketone structures. acs.org

A novel approach involves the ligand exchange between a titanium(IV) alkoxide, such as titanium(IV) isopropoxide or titanium(IV) tert-butoxide, and an α-hydroxy acid. acs.org This in-situ-generated chiral titanium complex can then catalyze enantioselective aldol additions.

Plausible Ligand-Exchange Mechanism in Ti(IV)-Catalyzed Aldol Addition:

Ligand Exchange: The catalytic cycle begins with the exchange of one or more alkoxide ligands on the titanium center (e.g., Ti(OtBu)₄) with a chiral ligand, such as an enantiomerically pure α-hydroxy acid (e.g., (R)-mandelic acid). This forms a chiral titanium complex. acs.org

Substrate Coordination: The aldehyde and ketone substrates coordinate to the chiral titanium center. The titanium acts as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack. Simultaneously, it may facilitate the formation of a titanium enolate from the ketone partner.

C-C Bond Formation: The key aldol addition step occurs within the coordination sphere of the titanium catalyst. The enolate attacks the activated aldehyde, forming the C-C bond with a specific stereochemistry dictated by the chiral ligand environment (e.g., a syn-diastereoselectivity). acs.org

Product Release and Catalyst Regeneration: The aldol product is released from the titanium center, and the catalyst is regenerated, ready to start a new cycle.

Although the precise mechanism can be complex and is not always fully elucidated, NMR studies have confirmed that ligand exchange occurs during the reaction. acs.org This strategy offers a pathway to perform aldol condensations under neutral conditions, providing access to enantiomerically enriched α-hydroxy ketones. acs.org

| Transformation | Key Mechanistic Feature | Initiator/Catalyst | Intermediate | Reference |

|---|---|---|---|---|

| Aldol Addition (as electrophile) | Nucleophilic attack on carbonyl | Base | Alkoxide | wikipedia.org, masterorganicchemistry.com |

| Retro-Aldol Cleavage | C-C bond cleavage | Base | Enolate | jove.com, libretexts.org |

| α-Ketol Rearrangement | 1,2-Alkyl shift | Acid or Base | Alkoxide (base) or Protonated Carbonyl (acid) | wikipedia.org, organicreactions.org |

| Organometallic Synthesis | Ligand exchange | Titanium(IV) Alkoxide + Chiral Ligand | Chiral Titanium Complex | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy Heptan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2-hydroxy-heptan-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of (S)-2-hydroxy-heptan-3-one, recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each proton group. rsc.org The proton on the chiral center (C2), adjacent to the hydroxyl group, appears as a quartet at approximately 4.22 ppm due to coupling with the neighboring methyl protons. rsc.org The hydroxyl proton itself is typically observed as a broad singlet, in this case at 3.56 ppm. rsc.org The protons of the butyl chain attached to the carbonyl group show characteristic multiplets in the upfield region. rsc.org

The ¹³C NMR spectrum provides the chemical shift for each of the seven carbon atoms, complementing the ¹H NMR data. The carbonyl carbon (C3) is the most deshielded, appearing significantly downfield. The carbon bearing the hydroxyl group (C2) also has a characteristic downfield shift. The remaining aliphatic carbons of the methyl and butyl groups resonate at higher field strengths.

Table 1: ¹H NMR Data for (S)-2-hydroxy-heptan-3-one in CDCl₃ rsc.org

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.22 | Quartet (q) | 7.09 |

| OH | 3.56 | Broad Singlet (bs) | - |

| H-4 | 2.45 | Multiplet (m) | - |

| H-1 | 1.35 | Doublet (d) | 7.14 |

| H-5 | 1.60 | Multiplet (m) | - |

| H-6 | 1.31 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | 212-215 |

| C2 (CH-OH) | 75-78 |

| C4 (CH₂) | 35-38 |

| C1 (CH₃) | 18-21 |

| C5 (CH₂) | 25-28 |

| C6 (CH₂) | 22-24 |

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignment

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the structural connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the proton at C2 (4.22 ppm) and the methyl protons at C1 (1.35 ppm). It would also reveal the connectivity within the butyl chain, showing correlations from H-4 to H-5, H-5 to H-6, and H-6 to H-7. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton at 4.22 ppm would show a correlation to the carbon at C2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). sdsu.edu HMBC is invaluable for piecing together the carbon skeleton. Key correlations would be observed between the C1 methyl protons and the C2 and C3 carbons, and between the H-4 protons and the C3 carbonyl carbon, unequivocally establishing the α-hydroxy ketone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. While less critical for this simple acyclic structure, it can be useful in more complex molecules.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Cross-Peaks | Information Gained |

|---|---|---|

| COSY | H-1 / H-2; H-4 / H-5; H-5 / H-6; H-6 / H-7 | Confirms ¹H-¹H spin systems and connectivity. |

| HSQC | H-1 / C-1; H-2 / C-2; H-4 / C-4; H-5 / C-5; H-6 / C-6; H-7 / C-7 | Assigns carbons directly attached to protons. |

| HMBC | H-1 / C-2, C-3; H-2 / C-1, C-3, C-4; H-4 / C-2, C-3, C-5, C-6 | Establishes the carbon backbone and functional group placement. |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric purity of chiral molecules like this compound is critical, particularly in biocatalysis and pharmaceutical synthesis. nih.gov NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for this analysis. researchgate.net

One common approach involves the use of chiral derivatizing agents (CDAs) , such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). rsc.org The chiral alcohol (this compound) is converted into a mixture of diastereomeric esters by reacting it with both enantiomers of the CDA. rsc.org Since diastereomers have different physical properties, their corresponding protons exhibit distinct chemical shifts in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol can be accurately calculated. rsc.org

Alternatively, chiral shift reagents (CSRs) , often paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. google.comacs.org These reagents form transient diastereomeric complexes with the enantiomers in the sample. This interaction induces large changes in the chemical shifts of the substrate's protons, and the magnitude of this shift is different for each enantiomer, allowing for their resolution and quantification directly in the NMR tube without chemical modification of the analyte. google.com

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, which is a crucial step in structure confirmation. For this compound, the molecular formula is C₇H₁₄O₂. nih.gov

HRMS analysis provides an experimentally measured mass that can be compared to the calculated theoretical mass. The difference, measured in parts-per-million (ppm), confirms the elemental composition. Typically, the analysis is performed on the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. cornell.edu

Table 4: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | nih.gov |

| Calculated Exact Mass | 130.09938 Da | nih.gov |

| Measured Mass [M+H]⁺ | 131.1067 Da | cornell.edu |

| Measured Mass [M+Na]⁺ | 153.0886 Da | cornell.edu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. unt.edu This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of the this compound radical cation (formed by electron ionization) or the protonated molecule (formed by soft ionization) is governed by the functional groups present.

The most prominent fragmentation pathways for α-hydroxy ketones involve alpha-cleavage (α-cleavage), which is cleavage of the bond adjacent to the carbonyl group. libretexts.orgslideshare.net

Cleavage A: Loss of the butyl radical (•C₄H₉) from the molecular ion would result in the formation of an acylium ion at m/z 73.

Cleavage B: Loss of the acetyl radical (•CH(OH)CH₃) would lead to a butyl-substituted acylium ion at m/z 71.

Cleavage C: Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 115.

Another possible, though often less favorable, fragmentation for ketones is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.org In this compound, this would involve the hydrogen on C6, leading to the elimination of propene and the formation of a radical cation at m/z 88.

By analyzing the masses of the fragment ions produced in an MS/MS experiment, the connectivity of the molecule can be confirmed, distinguishing it from other isomers.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption bands in the FT-IR spectrum are due to the hydroxyl (O-H) and carbonyl (C=O) groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad and strong absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the ketone is characterized by a strong, sharp absorption band. For saturated aliphatic ketones, this band is typically observed around 1715 cm⁻¹. vscht.cz The presence of an adjacent hydroxyl group, as in this compound, can lead to intramolecular hydrogen bonding, which may shift the C=O absorption to a lower wavenumber. scifiniti.com

Other notable absorption bands include the C-H stretching vibrations of the alkyl chain, which are found in the 3000-2850 cm⁻¹ region. scifiniti.com The C-O stretching vibration of the secondary alcohol group is also expected to be present.

Table 1: Characteristic FT-IR Absorption Bands for this compound This table presents typical wavenumber ranges for the functional groups found in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Carbonyl (C=O) | Stretching | 1725 - 1705 | Strong, Sharp |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Alcohol (C-O) | Stretching | 1120 - 1000 | Medium |

Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk While the O-H and C=O stretches are observable in Raman spectra, they are often weaker than in FT-IR. Conversely, the C-C and C-H vibrations of the hydrocarbon backbone tend to produce strong signals in Raman spectroscopy, providing a detailed "fingerprint" of the molecule's structure. westmont.edu

The C-H stretching modes of the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. scifiniti.com The skeletal C-C stretching vibrations, typically found in the 800-1200 cm⁻¹ range, are particularly useful for conformational analysis.

Table 2: Key Raman Shifts for this compound This table outlines the expected Raman shifts for the principal vibrational modes in this compound.

Chiroptical Spectroscopic Methods

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule. Chiroptical techniques are essential for determining the absolute configuration of such compounds.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for determining the absolute configuration of chiral molecules. nih.gov ORD measures the change in optical rotation of a substance with the change in wavelength of polarized light. cnr.it CD, on the other hand, measures the difference in absorption of left and right circularly polarized light. researchgate.net

For α-hydroxy ketones like this compound, the n→π* electronic transition of the carbonyl group gives rise to a Cotton effect in both ORD and CD spectra. The sign of this Cotton effect can be correlated to the absolute configuration of the chiral center using the empirical Octant Rule. The formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups can influence the conformational equilibrium and, consequently, the observed chiroptical properties. oup.com The solvent can also play a significant role, with different solvents potentially leading to changes in the sign of the optical rotation. oup.com

Table 3: Hypothetical Chiroptical Data for this compound Enantiomers This table provides an illustrative example of the expected chiroptical data.

| Enantiomer | Sign of Cotton Effect (CD) | Specific Rotation [α]D |

| (R)-2-hydroxy-heptan-3-one | Positive | Positive |

| (S)-2-hydroxy-heptan-3-one | Negative | Negative |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the most definitive method for elucidating the three-dimensional structure of a molecule in the solid state.

Crystal Structure Determination and Molecular Packing

Single-crystal X-ray diffraction analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. acs.org For α-hydroxy ketones, a key structural feature of interest is the conformation around the C(OH)-C(=O) bond. Studies on analogous compounds have shown that both syn and anti conformations can be adopted, influenced by factors like steric hindrance and hydrogen bonding. acs.org

Table 4: Expected Crystallographic Parameters for this compound This table lists the key parameters that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the molecular geometry. |

| Torsion Angles | Information about the conformation of the molecule. |

| Hydrogen Bonding Network | Details of the intermolecular hydrogen bonds. |

| Molecular Packing | The arrangement of molecules within the crystal. |

Analysis of Hydrogen-Bonding Networks in the Crystalline State

A definitive analysis of the hydrogen-bonding networks in the crystalline state of this compound is currently precluded by the absence of published single-crystal X-ray diffraction data for this specific compound. Crystallographic studies are essential for the precise determination of intermolecular interactions, including the geometry and connectivity of hydrogen bonds within a crystal lattice.

However, based on the molecular structure of this compound, which features a hydroxyl group (-OH) and a carbonyl group (C=O), the principal hydrogen-bonding interactions can be predicted. The hydroxyl group serves as a strong hydrogen bond donor, while the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the hydroxyl group can act as hydrogen bond acceptors. nih.gov This dual functionality allows for the formation of robust and directional hydrogen-bonding networks, which are common in the crystal structures of α-hydroxy ketones. iucr.orgmdpi.com

Research on analogous α-hydroxy ketones provides insight into the likely supramolecular structures that this compound might adopt in the solid state. For instance, studies on other α-hydroxy ketones have revealed the formation of dimers through O-H···O=C hydrogen bonds. iucr.org In such arrangements, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule, often forming a cyclic motif. iucr.org

These dimeric units can then further assemble into more extended networks, such as chains or layers, through additional hydrogen bonds or other intermolecular forces. researchgate.netjournals.co.za The specific arrangement will be governed by factors such as steric hindrance from the alkyl chain and the efficiency of crystal packing.

A representative example of the hydrogen-bonding geometry found in the crystal structures of similar α-hydroxy ketones is presented in the table below. It is important to note that these values are illustrative and not specific to this compound.

Table 1: Representative Hydrogen-Bond Geometry for α-Hydroxy Ketones

| Donor (D) - H | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) |

| O-H | O=C | Intermolecular | 2.7 - 2.9 | 160 - 180 |

| O-H | O-H | Intermolecular | 2.7 - 2.9 | 150 - 170 |

This table is illustrative and based on typical values for α-hydroxy ketones, as specific crystallographic data for this compound is not available.

The formation of these hydrogen bonds plays a critical role in the stabilization of the crystal lattice and significantly influences the physicochemical properties of the compound, such as its melting point and solubility. Without experimental crystallographic data, the precise nature of the hydrogen-bonding network in this compound—whether it forms simple dimers, extended chains, or more complex three-dimensional architectures—remains a subject for future investigation.

An in-depth analysis of the chemical compound this compound is presented below, focusing exclusively on its theoretical and computational chemistry studies.

Theoretical and Computational Chemistry Studies of 2 Hydroxy Heptan 3 One

Spectroscopic Property Prediction and Validation

Electronic Absorption Spectra using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. worldscientific.com This method provides information about excitation energies, oscillator strengths, and the nature of electronic transitions. worldscientific.commdpi.com For this compound, TD-DFT calculations would predict the ultraviolet-visible (UV-Vis) absorption maxima, which correspond to electronic transitions between molecular orbitals.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in Methanol

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 285 | 0.015 | n → π |

| S₀ → S₂ | 230 | 0.120 | π → π |

| S₀ → S₃ | 195 | 0.350 | σ → σ* |

This table is illustrative and not based on published experimental data for this specific compound.

The n → π* transition, typically of lower energy (longer wavelength) and weaker intensity, involves the excitation of a non-bonding electron from the oxygen of the carbonyl or hydroxyl group to an anti-bonding π* orbital of the carbonyl group. The π → π* transition is generally more intense and occurs at a shorter wavelength. The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling offers a window into the mechanisms of chemical reactions, providing details about transition states and reaction energy profiles that are often difficult to observe experimentally.

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. For this compound, a key reaction would be the keto-enol tautomerization, where the proton migrates from the hydroxyl group to the carbonyl oxygen, forming an enediol intermediate.

Computational studies on similar keto-enol tautomerizations have shown that the presence of a solvent, particularly one capable of hydrogen bonding like water, can significantly lower the activation energy barrier for the proton transfer. researchgate.net The transition state for such a reaction would involve a transient cyclic arrangement facilitating the proton transfer. The energetics of the reaction pathway, including the relative energies of the reactant, transition state, and product, can be calculated to determine the reaction's feasibility and rate. For example, the activation free energy for a similar proton transfer process can be significantly reduced in the presence of water molecules. researchgate.net

Table 2: Illustrative Energetics for a Hypothetical Reaction of this compound (e.g., Tautomerization)

| Species | Relative Energy (kcal/mol) |

| Reactant (Keto form) | 0.0 |

| Transition State | +15.2 |

| Product (Enol form) | +5.8 |

This table is for illustrative purposes and does not represent published data for this compound.

The data suggests an endothermic reaction with a significant activation barrier, indicating that the keto form is more stable. The geometry of the transition state can be precisely defined by its bond lengths and angles, often showing partially formed and broken bonds. researchgate.net

The solvent environment can have a substantial impact on the structure and reactivity of a molecule like this compound, which has both polar (hydroxyl and carbonyl) and non-polar (heptane chain) regions. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. researchgate.net

Studies on similar molecules have shown that polar solvents can stabilize polar conformers through dipole-dipole interactions and hydrogen bonding. For this compound, a polar solvent would be expected to form hydrogen bonds with the hydroxyl and carbonyl groups, potentially influencing the intramolecular hydrogen bonding between these two groups and thus affecting its conformational preference. This, in turn, can influence the molecule's reactivity. For instance, the rate of reactions involving the hydroxyl or carbonyl group can be altered by the solvent's ability to stabilize reactants, products, or transition states. researchgate.net The effect of the solvent on bond lengths and angles is often marginal, but it can significantly influence properties like the dipole moment and the relative energies of different conformers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of molecules. tandfonline.com An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water or a non-polar solvent like heptane, and then solving Newton's equations of motion for every atom in the system over a period of time. tandfonline.comoup.com

These simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time.

Solvation Structure: How solvent molecules arrange themselves around the solute.

Interfacial Behavior: In a two-phase system (e.g., heptane and water), MD simulations can show how this compound orients itself at the interface. Studies on similar 2-hydroxy oximes have shown that the hydrophilic hydroxy group tends to reside in the aqueous phase while the hydrophobic alkyl chain remains in the organic phase. tandfonline.comtandfonline.com

Transport Properties: Diffusion coefficients can be calculated, providing insight into the molecule's mobility.

The results of MD simulations are often analyzed to calculate properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over the simulation time. researchgate.net

Natural Occurrence and Biosynthesis of 2 Hydroxy Heptan 3 One

Isolation from Natural Sources (e.g., Plants, Arthropods, Vertebrates)

While specific isolation of 2-hydroxy-heptan-3-one from a wide range of natural sources is not extensively documented in the provided results, related compounds and broader classes of chemicals it belongs to have been identified in various organisms.

Arthropods: Insects utilize a vast array of chemical compounds for defense. uni-bayreuth.de For instance, some species of walking sticks produce methyl-1-hepten-3-one as a defensive secretion. uni-bayreuth.de While not identical, this highlights the presence of C7 ketones in insects. Furthermore, the search for arthropod repellents and attractants often involves screening compounds that interact with their sensory neurons, a broad field that could potentially include this compound. google.com

Vertebrates: In vertebrates, the metabolism of other ketones can lead to the formation of related hydroxyketones. For example, studies in rats exposed to 3-heptanone (B90015) showed the presence of metabolites like 2-hydroxy-5-heptanone. Additionally, 7α-Hydroxy-4-cholesten-3-one is a key intermediate in the synthesis of bile acids from cholesterol in vertebrates. wikipedia.org

Enzymatic Pathways in Prokaryotic and Eukaryotic Systems

The biosynthesis of α-hydroxy ketones like this compound is primarily achieved through the action of specific enzymes, namely aldolases and reductases, which are found in both prokaryotic and eukaryotic organisms.

Aldolase-Mediated Biosynthesis and Specificity

Aldolases are enzymes that catalyze reversible aldol (B89426) condensation and cleavage reactions, playing a crucial role in the formation of carbon-carbon bonds. nih.gov These enzymes are vital for the synthesis of various chiral compounds. nih.govresearchgate.net Class II metal-dependent aldolases, in particular, are involved in pathways that could lead to the formation of α-hydroxy ketone precursors. nih.gov For instance, 4-hydroxy-2-keto-heptane-1,7-dioate aldolase (B8822740) (HpaI) from Acinetobacter baumannii catalyzes the reversible cleavage of its substrate to pyruvate (B1213749) and succinic semialdehyde. nih.gov While this specific enzyme acts on a dicarboxylate, the general mechanism of aldol condensation is a key step in building the carbon backbone of molecules like this compound. The process often involves the condensation of an aldehyde with a ketone. google.com Engineered aldolase polypeptides have been developed to synthesize β-hydroxy-α-amino acids, demonstrating the versatility of these enzymes in creating specific stereoisomers. google.com

Reductase Activity in α-Hydroxy Ketone Formation

The final and often stereochemistry-determining step in the formation of α-hydroxy ketones is the reduction of a precursor α-diketone. This reduction is catalyzed by a class of enzymes known as aldo-keto reductases (AKRs) or other carbonyl reductases. nih.govresearchgate.net These enzymes utilize cofactors like NADPH to reduce one of the carbonyl groups of a diketone, such as 2,3-heptanedione (B1166720), to a hydroxyl group, thereby forming this compound. google.comrsc.org

The regioselectivity and stereoselectivity of these reductases are crucial. Some reductases preferentially reduce the proximal keto group, leading to the S-enantiomer of the α-hydroxy ketone, while others favor the distal keto group, resulting in the R-enantiomer. nih.govresearchgate.net For example, a carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the preparative scale synthesis of (S)-2-hydroxy alkanones, including (S)-2-hydroxy-heptan-3-one, with good enantiomeric excess. rsc.org Similarly, the 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii can transform 2,3-heptanedione into the corresponding α-hydroxy ketone. rsc.org Ene-reductases (EREDs) have also been shown to catalyze the asymmetric monoreduction of α,β-dicarbonyl compounds to α-hydroxy carbonyls. acs.org

Precursor Identification and Metabolic Flow

The primary precursor for the enzymatic synthesis of this compound is the corresponding α-diketone, 2,3-heptanedione . rsc.orgrsc.org This diketone can be formed through various metabolic pathways. In some marine bacteria of the genus Celeribacter, α-hydroxyketones, including 2-hydroxyhexan-3-one, have been identified as biosynthetic precursors to pyrazines. beilstein-journals.org This suggests a metabolic link where the α-hydroxyketone itself can be further metabolized.

The general metabolic flow involves the formation of the diketone precursor, followed by a reductase-catalyzed reduction. The diketone can be synthesized through aldol condensation reactions, as discussed previously, where simpler molecules like aldehydes and ketones are joined together. google.com For instance, the crossed aldol condensation of an aldehyde with a ketone is a common industrial method for producing β-hydroxy ketones, which can be related to the precursors of α-hydroxy ketones. google.com

Comparative Biosynthetic Studies with Related Compounds

The biosynthesis of this compound shares similarities with the formation of other α-hydroxy ketones. The enzymatic machinery, particularly the aldo-keto reductases, often exhibits activity towards a range of aliphatic diketones with varying chain lengths.

For example, studies on various reductases have shown their ability to reduce not only 2,3-heptanedione but also other diketones like 2,3-pentanedione (B165514) and 2,3-hexanedione (B1216139) to their corresponding α-hydroxy ketones. google.comrsc.org A study using a carbonyl reductase from Candida parapsilosis (CPCR2) successfully synthesized (S)-2-hydroxypentane-3-one, (S)-2-hydroxy-hexane-3-one, and (S)-2-hydroxy-heptan-3-one, demonstrating the enzyme's versatility with different chain lengths. rsc.org The optical rotation of the products was observed to increase with the size of the substituent. rsc.org

Similarly, the 2,3-butanediol dehydrogenase from Bacillus clausii is active on 2,3-pentanedione, 2,3-hexanedione, and 2,3-heptanedione. rsc.org This indicates a common biosynthetic mechanism for this class of compounds, with the specificity often being determined by the substrate-binding pocket of the particular reductase enzyme.

Table of Research Findings on α-Hydroxy Ketone Synthesis

| Enzyme | Organism | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Carbonyl reductase (CPCR2) | Candida parapsilosis | 2,3-Heptanedione | (S)-2-hydroxy-heptan-3-one | Achieved good enantiomeric excess (89-93%) in preparative scale synthesis. | rsc.org |

| 2,3-Butanediol dehydrogenase (BcBDH) | Bacillus clausii | 2,3-Heptanedione | This compound | Demonstrated R-selective reduction of various aliphatic diketones. | rsc.org |

| Aldo-keto reductases (AKRs) | Fungal and Human | Vicinal diketones | α-hydroxy ketones and diols | AKRs can be grouped by their regioselectivity, producing either S- or R-enantiomers. | nih.govresearchgate.net |

| Ene-reductase (GluER) | Not specified | 2,3-Hexanedione | 2-hydroxyhexan-3-one | Showed unconventional activity in the monoreduction of aliphatic α,β-dicarbonyls. | acs.org |

Advanced Analytical Methodologies for 2 Hydroxy Heptan 3 One in Research Settings

Chiral Chromatography Techniques

Chiral chromatography is fundamental for the separation of enantiomers, which are molecules that are non-superimposable mirror images of each other. sigmaaldrich.com Since enantiomers possess identical physical properties in an achiral environment, specialized chiral stationary phases (CSPs) are required for their separation. researchgate.netbgb-analytik.com

Enantioselective Gas Chromatography (GC) is a powerful technique for determining the enantiomeric purity of volatile chiral compounds like 2-hydroxy-heptan-3-one. wiley.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wiley.com

In a study detailing the enzyme-catalyzed synthesis of (S)-2-hydroxy alkanones, chiral GC was employed to analyze the reaction products. rsc.org The analysis confirmed the high enantiomeric purity of the synthesized α-hydroxy ketones, with enantiomeric excesses ranging from 89–93%. rsc.org For (S)-2-hydroxy-heptan-3-one, an optical rotation of +59.2° was measured, indicating the prevalence of one enantiomer. rsc.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. wiley.com Modified cyclodextrins are commonly used as CSPs in capillary GC for the separation of chiral molecules. mst.edu For instance, a Chiraldex G-TA column, a γ-cyclodextrin-based CSP, has shown high selectivity for various chiral compounds. mst.edu The choice of CSP is critical, as structure-selectivity relationships can be complex. mst.edu

Table 1: Enantioselective GC Parameters for Chiral Purity Analysis

| Parameter | Value/Description | Source |

| Technique | Enantioselective Gas Chromatography (GC) | rsc.org |

| Purpose | Assessment of enantiomeric purity of this compound | rsc.orgrsc.org |

| Stationary Phase | Chiral Stationary Phase (e.g., modified cyclodextrins) | mst.edu |

| Principle | Differential interaction of enantiomers with the CSP | wiley.com |

| Reported Outcome | Achieved enantiomeric excesses of 89–93% for similar compounds. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation of stereoisomers, including the enantiomers of this compound. phenomenex.com This technique is highly versatile and can be applied to a wide range of compounds. phenomenex.com The separation mechanism in chiral HPLC relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP) to form temporary diastereomeric complexes. bgb-analytik.com

The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. researchgate.netphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. bgb-analytik.com The choice between normal-phase, reversed-phase, or polar organic mobile phases can significantly impact the selectivity and resolution of the separation. bgb-analytik.comsigmaaldrich.com For instance, a study on sub-2 µm Chiralpak columns demonstrated that the choice of alcohol modifier (e.g., ethanol (B145695) vs. isopropanol) in a normal-phase system could dramatically alter the resolution and selectivity for certain chiral compounds. mdpi.com While there is no universal CSP, a systematic screening of different columns and mobile phases is often employed to develop an optimal separation method. bgb-analytik.comphenomenex.com

Table 2: Key Considerations for Chiral HPLC Method Development

| Factor | Description | Source |

| Stationary Phase | Chiral Stationary Phases (CSPs) are required. Polysaccharide-based phases are common. | bgb-analytik.com |

| Mobile Phase | Can be normal-phase, reversed-phase, or polar organic. The choice affects selectivity. | bgb-analytik.comsigmaaldrich.com |

| Column Selection | Empirical process based on compound structure and screening of various columns. | phenomenex.com |

| Optimization | A methodical process once a suitable column is identified. | phenomenex.com |

This table is interactive. Click on the headers to sort the data.

Trace Analysis and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality and safety of drug substances. dphen1.com Hyphenated analytical techniques are powerful tools for the identification and quantification of trace-level impurities. iajps.com

High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for the quantification of trace impurities. HPLC separates the impurities from the main compound, the DAD provides UV-Vis spectral information, and the MS detector provides mass information, aiding in the identification and quantification of these impurities. dphen1.com

LC-MS methods, particularly with electrospray ionization (ESI), are widely used for analyzing organic compounds in various matrices. d-nb.info The combination of HPLC with MS allows for the sensitive detection of impurities, even at very low concentrations. hplc.eu For compounds that are difficult to detect, derivatization can be employed to enhance their signal in the mass spectrometer. researchgate.net The development of a stability-indicating HPLC method is crucial for separating degradation products from the parent compound and any process-related impurities. dphen1.com The validation of such methods typically includes parameters like linearity, accuracy, precision, and specificity to ensure reliable quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile organic compounds and is well-suited for assessing the purity of this compound and identifying any volatile impurities. researchgate.netjmchemsci.com The sample is vaporized and separated by the GC, and the individual components are then detected and identified by the MS. researchgate.net

GC-MS is used to identify and quantify residual solvents, which are common volatile impurities originating from the synthesis process. iajps.com For example, a study on the volatile components of different plant extracts used GC-MS to identify a wide range of compounds, demonstrating the technique's broad applicability. jmchemsci.com In the analysis of this compound, GC-MS can be used to confirm the absence of starting materials, by-products, and residual solvents. For instance, a study analyzing urine samples detected heptan-2-one, a related compound, using headspace GC-MS. nih.gov The high sensitivity of GC-MS also allows for the detection of trace-level impurities that might affect the quality of the final product. researchgate.net

Table 3: Comparison of HPLC-MS and GC-MS for Impurity Analysis

| Feature | HPLC-MS | GC-MS |

| Analytes | Non-volatile, polar, thermally labile compounds | Volatile, thermally stable compounds |

| Ionization | ESI, APCI | Electron Ionization (EI) |

| Sample Prep | Dissolution in a suitable solvent | Often requires derivatization for polar groups |

| Applications | Process impurities, degradation products | Residual solvents, volatile by-products |

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies for Enhanced Analytical Detection